molecular formula C9H20Cl2N2O B2755142 3-Morpholin-4-ylcyclopentan-1-amine;dihydrochloride CAS No. 2445792-71-0

3-Morpholin-4-ylcyclopentan-1-amine;dihydrochloride

Cat. No.: B2755142
CAS No.: 2445792-71-0
M. Wt: 243.17
InChI Key: AAQVCRFRXNNSID-UHFFFAOYSA-N
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Description

3-Morpholin-4-ylcyclopentan-1-amine;dihydrochloride is a chemical compound with the molecular formula C9H18N2O.2HCl. It is a derivative of morpholine and cyclopentane, characterized by the presence of a morpholine ring attached to a cyclopentane ring via an amine group. This compound is often used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Morpholin-4-ylcyclopentan-1-amine;dihydrochloride typically involves the reaction of morpholine with cyclopentanone, followed by reductive amination. The reaction conditions often include the use of reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon. The final product is then converted to its dihydrochloride salt form by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and pH to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

3-Morpholin-4-ylcyclopentan-1-amine;dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Morpholin-4-ylcyclopentan-1-amine;dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Morpholin-4-ylcyclopentan-1-amine;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets. The pathways involved may include signal transduction, metabolic regulation, or gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Morpholin-4-ylcyclopentan-1-amine;dihydrochloride is unique due to the combination of the morpholine and cyclopentane rings, which imparts distinct chemical and biological properties. This dual-ring structure allows for versatile reactivity and interaction with various molecular targets, making it valuable in diverse research fields .

Properties

IUPAC Name

3-morpholin-4-ylcyclopentan-1-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O.2ClH/c10-8-1-2-9(7-8)11-3-5-12-6-4-11;;/h8-9H,1-7,10H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAQVCRFRXNNSID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1N)N2CCOCC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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